molecular formula C11H9F3N2O2 B3167317 (6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid CAS No. 919016-02-7

(6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid

Cat. No. B3167317
CAS RN: 919016-02-7
M. Wt: 258.2 g/mol
InChI Key: BTGYQHFVUWQYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid, otherwise known as MTFB-AA, is a compound that has been studied for its potential applications in scientific research. In particular, it has been shown to be useful as a chemical reagent in organic synthesis. In addition, it has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

MTFB-AA has been studied for its potential applications in scientific research. It has been used as a chemical reagent in organic synthesis, which can be used to synthesize a variety of compounds. In addition, it has also been studied for its potential use in biochemistry, as it has been shown to act as a substrate for enzymes involved in the metabolism of fatty acids. Finally, it has been used as a model compound for studying the mechanism of action of drugs, as it has been shown to bind to the same site on proteins as drugs do.

Mechanism of Action

The mechanism of action of MTFB-AA is not fully understood. However, it is known that it binds to the same site on proteins as drugs do. This suggests that it may be able to interact with proteins in a similar manner to drugs, and may be able to modulate the activity of enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
MTFB-AA has been studied for its biochemical and physiological effects. It has been shown to interact with enzymes involved in the metabolism of fatty acids, suggesting that it may be able to modulate the activity of these enzymes. In addition, it has been shown to bind to the same site on proteins as drugs do, suggesting that it may be able to interact with proteins in a similar manner to drugs. Finally, it has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

MTFB-AA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it can be used as a chemical reagent in organic synthesis. Additionally, it has been shown to bind to the same site on proteins as drugs do, suggesting that it may be useful for studying the mechanism of action of drugs. However, it is not known whether MTFB-AA has any physiological effects in humans, and it is not known whether it is safe for use in laboratory experiments.

Future Directions

There are several potential future directions for research on MTFB-AA. One potential direction is to study its potential physiological effects in humans. Additionally, further research could be done to study its mechanism of action and to determine whether it is safe for use in laboratory experiments. Finally, further research could be done to explore its potential applications in organic synthesis and biochemistry.

properties

IUPAC Name

2-[6-methyl-2-(trifluoromethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-6-2-3-7-8(4-6)16(5-9(17)18)10(15-7)11(12,13)14/h2-4H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGYQHFVUWQYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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